2'-Ethyl-2-methylpropiophenone
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Overview
Description
2’-Ethyl-2-methylpropiophenone is an organic compound with the molecular formula C12H16O. It is a clear liquid that is used primarily as a photoinitiator in various polymerization processes. Photoinitiators are compounds that absorb light and produce reactive species that initiate polymerization reactions. This compound is particularly valued for its efficiency and stability under UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation of ethylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
- Ethylbenzene is mixed with isobutyryl chloride.
- Aluminum chloride is added to the mixture to catalyze the reaction.
- The reaction mixture is stirred at a controlled temperature to ensure complete conversion.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2’-Ethyl-2-methylpropiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-2-methylpropiophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2’-Ethyl-2-methylpropiophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers. It is particularly useful in the production of UV-curable resins and coatings.
Biology: Employed in the synthesis of biocompatible hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of dental materials and medical adhesives that require rapid curing under UV light.
Industry: Applied in the manufacturing of inks, coatings, and adhesives that benefit from fast curing times and high stability.
Mechanism of Action
The mechanism of action of 2’-Ethyl-2-methylpropiophenone as a photoinitiator involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals initiate the polymerization of monomers by opening double bonds and forming covalent bonds between monomer units. The process can be summarized as follows:
- Absorption of UV light.
- Excitation to a higher energy state.
- Homolytic cleavage to produce free radicals.
- Initiation of polymerization by free radicals.
Comparison with Similar Compounds
2’-Ethyl-2-methylpropiophenone is compared with other photoinitiators such as:
2-Hydroxy-2-methylpropiophenone: Similar in structure but has a hydroxyl group, making it more hydrophilic and suitable for water-based systems.
2,2-Dimethoxy-2-phenylacetophenone: Known for its high efficiency in initiating polymerization under UV light but has different solubility properties.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Offers excellent performance in thick film applications due to its high absorption at longer wavelengths.
These comparisons highlight the unique properties of 2’-Ethyl-2-methylpropiophenone, such as its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(13)9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDMSZGKPJYDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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